molecular formula C14H18O4 B2915032 Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate CAS No. 212775-06-9

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate

Cat. No.: B2915032
CAS No.: 212775-06-9
M. Wt: 250.294
InChI Key: OYZOOFUMYCULCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate is an organic compound with the molecular formula C14H18O4 It is an ester derivative of eugenol, a naturally occurring compound found in clove oil

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate typically involves the reaction of eugenol with ethyl chloroacetate in the presence of a base such as anhydrous potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures (around 80°C) for 24 hours . This reaction results in the formation of the ester linkage between the eugenol and ethyl chloroacetate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peroxycarboxylic acids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxyacetates.

Scientific Research Applications

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it inhibits the activity of monoamine oxidase enzymes (MAO-A and MAO-B), which are involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine . This inhibition leads to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and other neurological disorders.

Comparison with Similar Compounds

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate can be compared with other similar compounds, such as:

    Ethyl (2-methylphenoxy)acetate: Another ester derivative with different substituents on the phenoxy ring.

    4-allyl-2-methoxyphenyl acetate: A compound with a similar structure but different ester linkage.

    2-(4-allyl-2-methoxyphenoxy)acetohydrazide: A derivative with a hydrazide group instead of an ester group.

Properties

IUPAC Name

ethyl 2-(2-methoxy-4-prop-2-enylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-6-11-7-8-12(13(9-11)16-3)18-10-14(15)17-5-2/h4,7-9H,1,5-6,10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZOOFUMYCULCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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